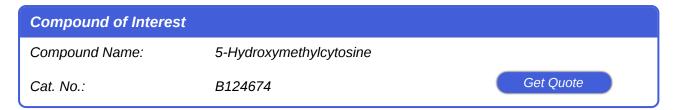


Application Notes for **5-Hydroxymethylcytosine** (5hmC) Antibody in Immunoprecipitation

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Introduction

5-Hydroxymethylcytosine (5hmC) is a key epigenetic modification of DNA, generated by the oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of enzymes. [1] This modified base is an important intermediate in DNA demethylation pathways and also functions as a stable epigenetic mark in its own right, playing crucial roles in gene regulation, cellular differentiation, and development.[1][2] Hydroxymethylated DNA immunoprecipitation (hMeDIP) is a powerful technique that utilizes antibodies specific to 5hmC to enrich for DNA fragments containing this modification.[3] Subsequent analysis, often by sequencing (hMeDIP-seq), allows for the genome-wide mapping of 5hmC.[4]

Antibody Specificity and Performance

The success of an hMeDIP experiment is critically dependent on the specificity and efficiency of the 5hmC antibody. A high-quality antibody should exhibit strong binding to 5hmC with minimal cross-reactivity to 5mC and unmodified cytosine. Several commercial antibodies have been validated for hMeDIP applications, demonstrating high sensitivity and specificity.[5][6] For instance, some antibodies have been shown to provide a several hundred-fold enrichment for 5hmC DNA over 5mC DNA.[7]

Comparative Performance of Commercial 5hmC Antibodies for Immunoprecipitation



Antibody (Clone/Catalog No.)	Host Species	Clonality	Validated Applications	Reported Specificity & Performance
Active Motif (Cat# 39791)	Rabbit	Polyclonal	MeDIP, IHC, IF, Dot Blot	High specificity for 5hmC. A 650- fold enrichment for 5-hmC DNA compared to 5- mC DNA or unmethylated DNA has been reported.[7]
Zymo Research (Cat# A3001)	Rabbit	Polyclonal	ELISA, IP	Robustly distinguishes between hydroxymethylat ed DNA and methylated or unmodified DNA with limited to no cross-reactivity. [5]
Cell Signaling Technology (HMC31, #51660)	Mouse	Monoclonal	MeDIP, IF, Dot Blot	High specificity for 5-hmC, validated using ELISA, dot blot, and MeDIP assays.[6]
Abcam (RM236, ab214728)	Rabbit	Monoclonal	MeDIP, Flow Cyt, ELISA, IHC-P, ICC/IF, Dot	Reacts with 5- hydroxymethylcyt osine in both single-stranded and double- stranded DNA with no cross-



				reactivity with non-methylated cytosine and methylcytosine. [1]
GeneTex (GTX60802)	Rabbit	Polyclonal	Dot, ELISA, hMeDIP	Highly specific for 5hmC, with no immunoprecipitat ion observed with nonmethylated or methylated DNA fragments.[8]

Signaling Pathway: Generation of 5-Hydroxymethylcytosine

The formation of 5hmC is a key step in the active DNA demethylation pathway, initiated by the TET family of enzymes.



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TET enzyme-mediated oxidation of 5mC to 5hmC.

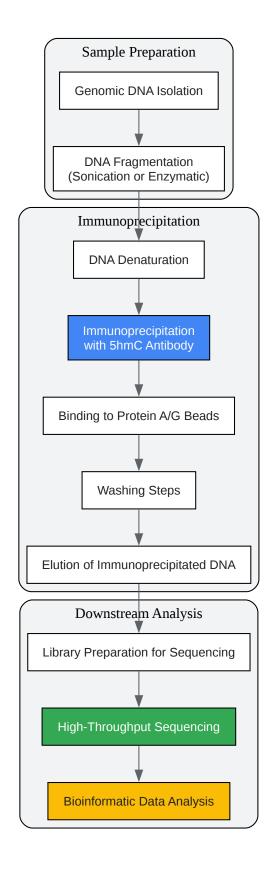
Protocols for 5-Hydroxymethylcytosine (5hmC) Immunoprecipitation (hMeDIP)

This protocol provides a general workflow for the enrichment of 5hmC-containing DNA fragments from purified genomic DNA.

Experimental Workflow: hMeDIP-Seq



The hMeDIP procedure is often followed by high-throughput sequencing to enable genomewide analysis of 5hmC distribution.





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Workflow for hydroxymethylated DNA immunoprecipitation followed by sequencing.

Detailed Protocol for hMeDIP

Materials:

- Purified genomic DNA
- 5hmC-specific antibody
- Protein A/G magnetic beads
- IP Buffer (e.g., 10 mM Sodium Phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100)
- Wash Buffer (e.g., PBS with 0.1% BSA)
- Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
- Proteinase K
- DNA purification kit

Procedure:

- DNA Fragmentation:
 - Fragment purified genomic DNA to a size range of 200-1000 bp using sonication or enzymatic digestion.
 - Verify the fragment size distribution by agarose gel electrophoresis.
- DNA Denaturation:
 - Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by immediate chilling on ice.
- Immunoprecipitation:



- o Dilute the denatured DNA in IP buffer.
- Add the 5hmC-specific antibody (the optimal amount should be determined by titration, but typically 1-5 μg per IP).
- Incubate overnight at 4°C with gentle rotation.
- Immune Complex Capture:
 - Add pre-washed Protein A/G magnetic beads to the DNA-antibody mixture.
 - Incubate for 2-4 hours at 4°C with rotation to allow the beads to bind the antibody-DNA complexes.
- Washing:
 - Pellet the magnetic beads using a magnetic stand and discard the supernatant.
 - Wash the beads multiple times (typically 3-5 times) with cold Wash Buffer to remove nonspecifically bound DNA.
- Elution:
 - Resuspend the beads in Elution Buffer.
 - Incubate at room temperature with agitation to elute the immunoprecipitated DNA.
 - Separate the eluate from the beads using a magnetic stand.
- Reverse Cross-linking and DNA Purification:
 - Add Proteinase K to the eluate and incubate to digest the antibody.
 - Purify the enriched DNA using a standard DNA purification kit (e.g., column-based or phenol-chloroform extraction followed by ethanol precipitation).
- · Quantification and Downstream Analysis:
 - Quantify the yield of the enriched DNA.



 The purified 5hmC-enriched DNA is now ready for downstream applications such as qPCR, microarray analysis, or library preparation for high-throughput sequencing.

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